molecular formula C29H29N3O5 B421737 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate

2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate

Cat. No.: B421737
M. Wt: 499.6g/mol
InChI Key: MSGGVFYKYQARIE-YEIWEXPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazone linkage: This involves the reaction of 4-(2-methylpropanoylamino)benzaldehyde with hydrazine to form the hydrazone intermediate.

    Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.

    Condensation with cinnamic acid derivative: The final step involves the condensation of the ethoxylated hydrazone with a cinnamic acid derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving hydrazone linkages. It can also serve as a model compound for studying the effects of structural modifications on biological activity.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can impart desirable characteristics to these materials, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with certain enzymes, inhibiting their activity. Additionally, the aromatic rings and ethoxy group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-{2-[4-(isobutyrylamino)benzoyl]carbohydrazonoyl}phenyl 3-phenylacrylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-[[4-(2-methylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C29H29N3O5/c1-4-36-26-18-22(10-16-25(26)37-27(33)17-11-21-8-6-5-7-9-21)19-30-32-29(35)23-12-14-24(15-13-23)31-28(34)20(2)3/h5-20H,4H2,1-3H3,(H,31,34)(H,32,35)/b17-11+,30-19-

InChI Key

MSGGVFYKYQARIE-YEIWEXPWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC(=O)/C=C/C3=CC=CC=C3

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC(=O)C=CC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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